

# Understanding the molecular structure of sodium tridecyl sulfate (CAS 3026-63-9).

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## Compound of Interest

Compound Name: sodium;tridecyl sulfate

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An In-depth Technical Guide to the Molecular Structure of Sodium Tridecyl Sulfate (CAS 3026-63-9)

## Introduction

Sodium tridecyl sulfate (STS), identified by CAS number 3026-63-9, is an anionic surfactant of significant interest in various scientific and industrial fields. Structurally, it is characterized by a 13-carbon alkyl chain (tridecyl group) which forms a nonpolar, hydrophobic tail, and a polar, hydrophilic sulfate head group with a sodium counter-ion.[1] This amphipathic nature allows it to reduce surface tension at interfaces, making it effective as a detergent, foaming agent, and emulsifier in personal care and cleaning products.[1][2][3] For researchers and drug development professionals, STS is particularly noted for its application as a sclerosing agent in the treatment of varicose veins, where its mechanism of action is directly related to its molecular structure.[4][5] This guide provides a detailed examination of its molecular characteristics, methods for its characterization, and its mechanism of action at a molecular level.

## Molecular Identity and Physicochemical Properties

The fundamental identity and key properties of sodium tridecyl sulfate are summarized below. These characteristics are foundational to its function as a surfactant.

### Table 1: Chemical Identifiers for Sodium Tridecyl Sulfate

Identifier	Value
IUPAC Name	sodium;tridecyl sulfate[6][7]
CAS Number	3026-63-9[1][2]
Molecular Formula	C <sub>13</sub> H <sub>27</sub> NaO <sub>4</sub> S[8][9]
Molecular Weight	~302.41 g/mol [6][8]
Canonical SMILES	CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+][6][8]
InChIKey	HQCFDOOSGDZRII-UHFFFAOYSA-M[6][8]

**Table 2: Physicochemical Data for Sodium Tridecyl Sulfate**

Property	Value
Appearance	White to pale yellow powder or viscous liquid[1][6]
Melting Point	185-189 °C[10]
Solubility	Soluble in water[1][2]
Critical Micelle Concentration (CMC)	Estimated to be between 0.9 mM and 8.2 mM in water at 25°C. This is interpolated from the known CMC of Sodium Dodecyl Sulfate (C <sub>12</sub> , ~8.2 mM) and Sodium Tetradecyl Sulfate (C <sub>14</sub> , ~0.9 mM), as CMC for linear alkyl sulfates decreases approximately tenfold for every two-carbon addition.[11][12][13]

## Experimental Protocols for Synthesis and Characterization

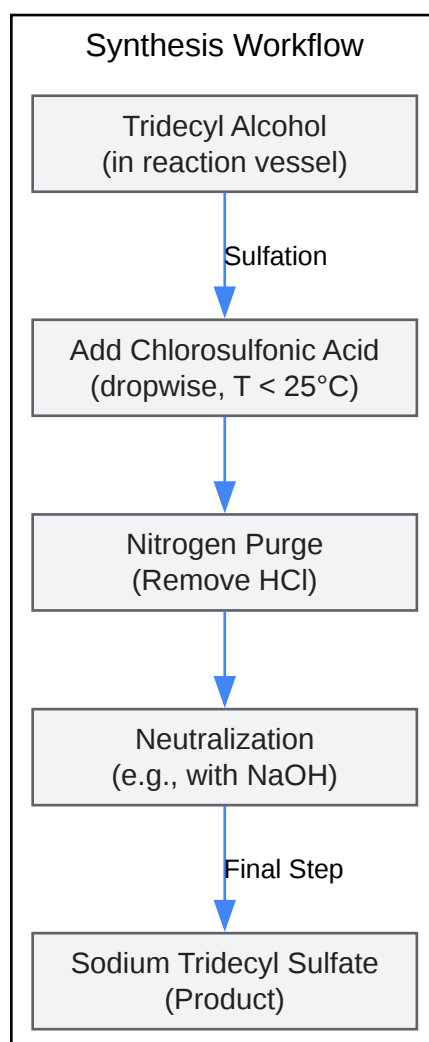
The synthesis and structural confirmation of sodium tridecyl sulfate rely on established organic chemistry and analytical techniques.

## Synthesis Protocol

A common method for the preparation of sodium tridecyl sulfate involves the sulfation of tridecyl alcohol followed by neutralization.

Methodology:

- A three-necked flask is equipped with a stirrer, a dropping funnel, a condenser, and a drying tube.
- 200 grams (1.0 mole) of tridecyl alcohol is added to the flask.
- 116.5 grams (1.0 mole) of chlorosulfonic acid is added dropwise, ensuring the reaction temperature does not exceed 25°C.[2]
- Following the addition, a stream of nitrogen gas is passed through the mixture to remove any residual hydrogen chloride gas.
- The resulting tridecyl hydrogen sulfate is then neutralized with a sodium base (e.g., sodium hydroxide) to yield the final product, sodium tridecyl sulfate.[2]



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Caption: Workflow for the synthesis of Sodium Tridecyl Sulfate.

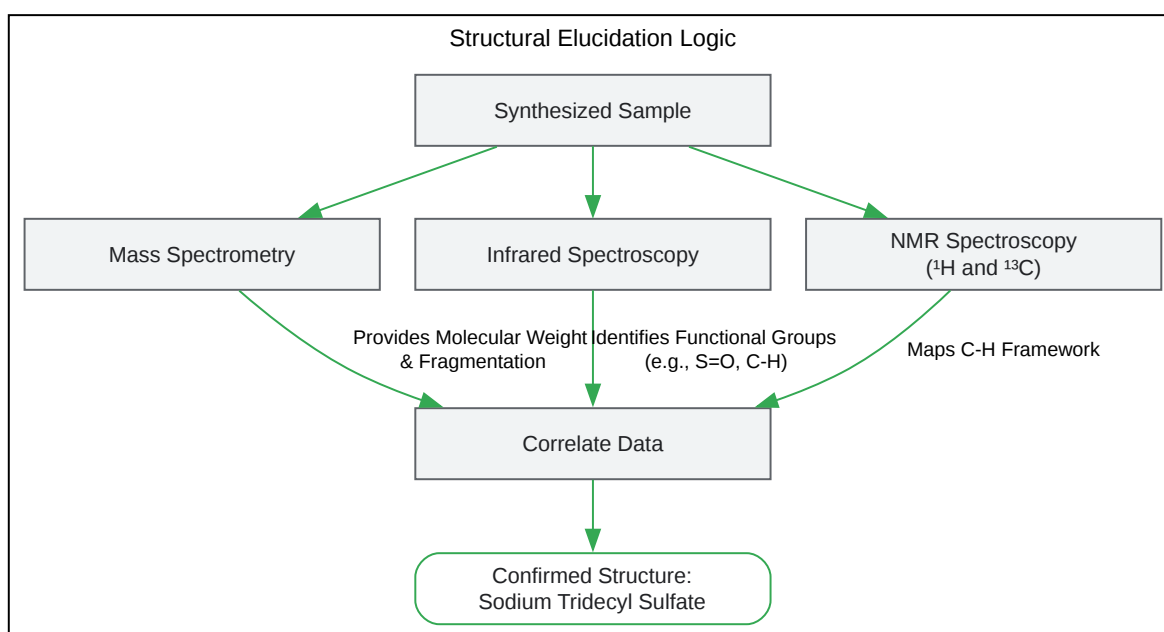
## Structural Elucidation

Confirming the molecular structure of the synthesized product requires a combination of analytical techniques. Each method provides complementary information.

Methodologies:

- Mass Spectrometry (MS): Used to determine the molecular weight of the compound. Fragmentation patterns can also help confirm the presence of the tridecyl alkyl chain.

- Infrared (IR) Spectroscopy: Used to identify key functional groups. For sodium tridecyl sulfate, characteristic peaks would include strong S=O stretching vibrations for the sulfate group and C-H stretching vibrations for the alkyl chain.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming the structure of the 13-carbon chain and its attachment to the sulfate group.[6]



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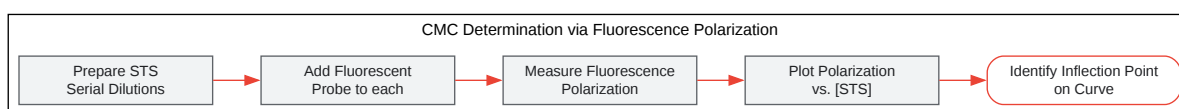
Caption: Logical workflow for molecular structure confirmation.

## Determination of Critical Micelle Concentration (CMC)

The CMC is a critical parameter that defines the concentration at which surfactant molecules begin to self-assemble into micelles. This can be determined using various methods, including fluorescence polarization.

### Experimental Protocol (Fluorescence Polarization):

- **Reagent Preparation:** Prepare a stock solution of sodium tridecyl sulfate in deionized water. Prepare a stock solution of a fluorescent probe (e.g., 1,6-Diphenyl-1,3,5-hexatriene, DPH) that exhibits different polarization characteristics in aqueous versus hydrophobic environments.
- **Serial Dilution:** Create a series of dilutions of the STS stock solution.
- **Probe Addition:** Add a constant, small aliquot of the fluorescent probe stock solution to each STS dilution.
- **Measurement:** Measure the fluorescence polarization of each sample using a suitable fluorometer.
- **Data Analysis:** Plot the measured fluorescence polarization as a function of the logarithm of the STS concentration.
- **CMC Identification:** The CMC is identified as the concentration at the inflection point of the resulting sigmoidal curve, where a sharp change in polarization occurs as the probe partitions into the newly formed micelles.<sup>[11]</sup>



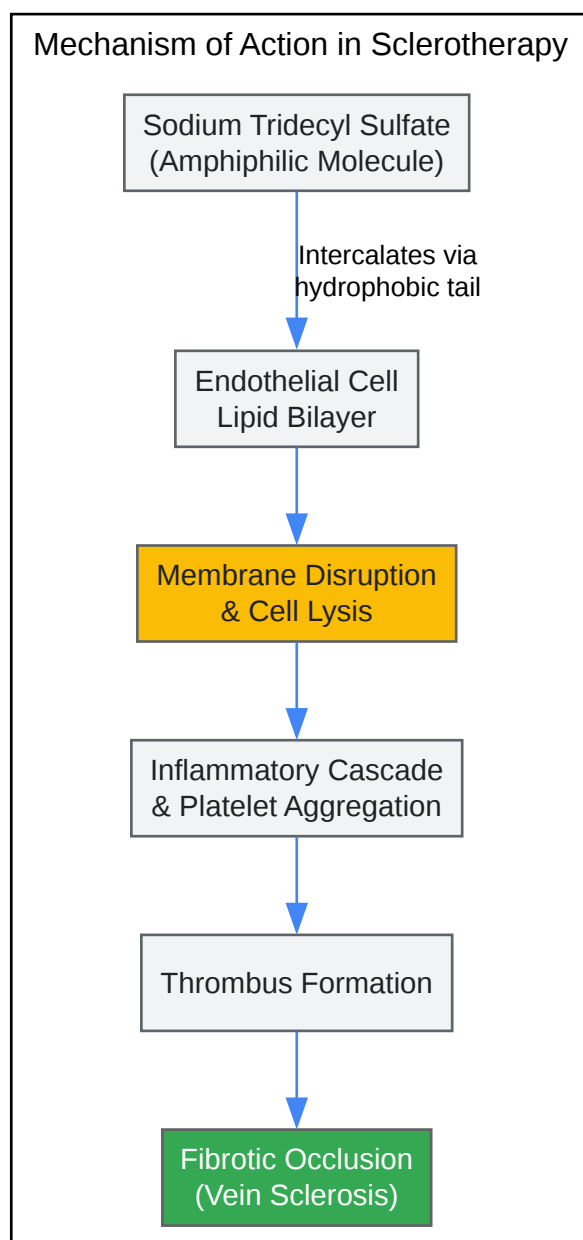
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Caption: Experimental workflow for CMC determination.

## Molecular Mechanism of Action in Sclerotherapy

In drug development, the primary application of sodium tridecyl sulfate is as a sclerosing agent. Its efficacy is a direct consequence of its amphipathic molecular structure.

When injected into a varicose vein, the STS molecules act as a detergent on the endothelial cells lining the blood vessel wall. The hydrophobic tridecyl tails penetrate the lipid bilayer of the cell membranes, while the hydrophilic sulfate heads interact with the aqueous environment.[5] This process disrupts the integrity of the cell membrane, leading to rapid endothelial destruction and exposure of the sub-endothelial collagen. This triggers an inflammatory response, subsequent thrombus formation, and ultimately, the fibrotic occlusion (sclerosis) of the vein.[5]



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Caption: Molecular mechanism of sodium tridecyl sulfate as a sclerosing agent.

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